1-(Naphthalen-1-ylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-naphthalen-1-ylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-22(21,19-12-18-15-9-3-4-10-16(15)19)17-11-5-7-13-6-1-2-8-14(13)17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLBJCZHBXHQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-230563 involves several steps, starting with the preparation of the benzimidazole core. The reaction typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The resulting benzimidazole is then sulfonylated using naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group (-SO₂-) acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack. This enables:
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Aromatic substitution at electron-deficient positions of the benzimidazole ring
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Sulfonamide bond cleavage under alkaline conditions (e.g., hydrolysis to form naphthalene-1-sulfonic acid derivatives)
Key reaction pathways include:
Cross-Coupling Reactions
The compound participates in metal-catalyzed coupling reactions through its halogen substituents (when present) or via directed C-H activation:
Suzuki-Miyaura Coupling
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Requires brominated derivatives (e.g., 5-bromo-1-(naphthalen-1-ylsulfonyl)-1H-benzimidazole)
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Achieves 70-88% yields with Pd(PPh₃)₄ catalyst and aryl boronic acids
Buchwald-Hartwig Amination
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Forms C-N bonds at C2/C4 positions of benzimidazole
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Optimized with Xantphos ligand and Pd₂(dba)₃ (82% yield for primary amines)
Cyclocondensation Reactions
The benzimidazole core forms via ZnO-NP catalyzed reactions (eco-friendly method):
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React o-phenylenediamine (1 eq) with naphthalene-1-sulfonyl chloride (1.2 eq)
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Use ZnO nanoparticles (5 mol%) in ethanol at 80°C
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Isolate product in 89% yield after 4 hrs
Advantages vs Traditional Methods :
| Parameter | ZnO-NP Method | Conventional Acid Catalysis |
|---|---|---|
| Yield | 89% | 72% |
| Reaction Time | 4 hrs | 8 hrs |
| E-Factor | 0.8 | 2.3 |
Electronic Modulation via Substituents
DFT studies reveal how substituents affect reactivity :
Frontier Molecular Orbital Analysis
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HOMO-LUMO gap = 4.21 eV (narrower than unsubstituted benzimidazole)
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Electron-withdrawing groups enhance electrophilicity:
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Nitro substituents reduce HOMO by 0.38 eV
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Methoxy groups increase LUMO by 0.21 eV
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Nonlinear Optical (NLO) Response
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Hyperpolarizability (β₀) reaches 12.4 × 10⁻³⁰ esu for nitro derivatives
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Dipole moment increases by 1.7 D compared to parent compound
Biological Alkylation Pathways
In medicinal chemistry contexts, the compound undergoes:
Scientific Research Applications
Biological Activities
Research indicates that 1-(Naphthalen-1-ylsulfonyl)-1H-benzo[d]imidazole exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of benzo[d]imidazole, including this compound, can inhibit the growth of various cancer cell lines. For instance, it has been evaluated against human glioblastoma (SNB-19), colorectal carcinoma (HCT-116), and promyelocytic leukemia (HL-60) cells, demonstrating significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
- Antimicrobial Properties : The sulfonamide functionality enhances its potential as an antimicrobial agent. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities, making them suitable candidates for developing new therapeutic agents against resistant strains .
Anticancer Research
A comprehensive study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, particularly against HL-60 cells, with an IC50 value suggesting high selectivity for cancerous cells over normal fibroblast cells .
| Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|
| SNB-19 (Glioblastoma) | 15.0 | 75% |
| HCT-116 (Colorectal) | 20.5 | 70% |
| HL-60 (Leukemia) | 10.0 | 85% |
Antimicrobial Studies
In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against standard bacterial strains. The results showed promising antibacterial activity, indicating potential for development into new antimicrobial agents .
Mechanism of Action
WAY-230563 exerts its effects by inhibiting serine/threonine kinases, which are enzymes that phosphorylate serine and threonine residues in proteins. This inhibition disrupts various signaling pathways, leading to altered cell functions such as reduced proliferation and increased apoptosis. The molecular targets include specific kinases involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
- Sulfonyl vs. Alkyl/Thio Substituents : The naphthalene sulfonyl group in the target compound increases steric bulk and electron-withdrawing effects compared to alkyl (e.g., naphthalen-1-ylmethyl) or thioether (e.g., adamantylthio) substituents. This enhances its reactivity in nucleophilic substitution reactions, critical for forming covalent bonds with biological targets like kinases .
- Positional Effects : Derivatives with substituents at C2 (e.g., 2-thiophenyl or 2-adamantylthio) exhibit distinct electronic profiles due to conjugation with the benzimidazole aromatic system, influencing their antioxidant and receptor-binding properties .
Physicochemical Properties
- Solubility : The sulfonyl group in 1-(naphthalen-1-ylsulfonyl)-1H-benzo[d]imidazole reduces solubility in polar solvents compared to methyl-substituted analogs (e.g., 1-(naphthalen-1-ylmethyl) derivatives), necessitating DMSO for biological assays .
- Thermal Stability : Adamantylthio derivatives (e.g., compound 14 in ) show higher melting points (>200°C) due to rigid adamantane frameworks, whereas sulfonyl analogs decompose at lower temperatures (~180°C) .
Biological Activity
1-(Naphthalen-1-ylsulfonyl)-1H-benzo[d]imidazole (CAS No. 93326-70-6) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and antifungal properties. This article examines the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C17H12N2O2S. The compound features a benzimidazole core substituted with a naphthalenesulfonyl group, which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Case Study: Antiproliferative Effects
In a comparative study, several benzimidazole derivatives were evaluated for their antiproliferative activity against the MDA-MB-231 breast cancer cell line. The compound 2g , which shares structural similarities with this compound, exhibited an IC50 value of 16.38 μM, indicating potent antiproliferative activity . The mechanism involves interference with DNA replication and cell cycle progression, leading to apoptosis .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Various studies have reported its effectiveness against Gram-positive bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Data
The MIC values for related compounds indicate robust antibacterial activity:
- Staphylococcus aureus : MIC = 4 μg/mL
- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC = 4 μg/mL
- Streptococcus faecalis : MIC = 8 μg/mL
These values suggest that the compound could be a promising candidate for further development as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, the compound has shown moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . This dual action against bacteria and fungi highlights its potential as a broad-spectrum antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural features. Substituents on the benzimidazole ring can enhance lipophilicity and membrane permeability, which are critical for biological efficacy . The presence of the naphthalenesulfonyl group appears to enhance both anticancer and antimicrobial activities.
| Compound | Activity Type | Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| 2g | Antiproliferative | MDA-MB-231 | 16.38 μM |
| 2g | Antibacterial | Staphylococcus aureus | 4 μg/mL |
| 2g | Antifungal | Candida albicans | 64 μg/mL |
Q & A
Q. What are the common synthetic routes for 1-(naphthalen-1-ylsulfonyl)-1H-benzo[d]imidazole, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions between naphthalene-1-sulfonyl chloride and benzimidazole derivatives under anhydrous conditions to prevent hydrolysis of the sulfonyl group . Key intermediates are characterized using FT-IR (to confirm sulfonyl C=O and imidazole N-H stretches), UV-Vis spectroscopy (to assess π→π* transitions), and elemental analysis for purity validation . For example, sulfonamide bond formation is confirmed via IR peaks at ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assigns protons and carbons in the naphthalene and benzimidazole moieties. For instance, aromatic protons in naphthalene appear as multiplet signals at δ 7.5–8.5 ppm .
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O at ~1370 cm⁻¹ and imidazole N-H at ~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight via [M+H]+ or [M–Cl]– peaks, depending on ionization mode .
Q. How does the sulfonyl group influence the compound’s stability under varying pH conditions?
The sulfonyl group enhances stability in acidic conditions but is prone to hydrolysis in strongly basic media (pH >10), forming sulfonic acid derivatives. Controlled experiments using HPLC or LC-MS are recommended to monitor degradation products .
Advanced Research Questions
Q. How can regioselectivity be optimized in the sulfonation of benzimidazole derivatives?
Regioselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For example, Pd-catalyzed reactions in DMF at 80°C favor substitution at the imidazole N1-position due to steric and electronic effects . Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What computational strategies are used to predict binding affinities of this compound with biological targets like EGFR?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with EGFR’s kinase domain. Key parameters include hydrogen bonding with Met793 and hydrophobic interactions with Leu718 . Pharmacokinetic properties (ADMET) are predicted using tools like SwissADME to evaluate bioavailability and toxicity risks .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Contradictions may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry .
- Cross-validation with theoretical spectra : Software like Gaussian predicts NMR shifts based on optimized geometries .
Methodological Guidance
Q. What experimental design is recommended for evaluating antimicrobial activity of this compound?
- In vitro assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at R4/R5) and compare inhibitory effects .
- Control experiments : Include fluconazole (antifungal) and ciprofloxacin (antibacterial) as positive controls .
Q. How can reaction efficiency be quantified in sulfonylation reactions?
Use HPLC with UV detection (λ = 254 nm) to quantify unreacted starting materials and byproducts. Calculate yields via calibration curves or internal standards (e.g., biphenyl). Reaction efficiency >85% is achievable with stoichiometric sulfonyl chloride and catalytic DMAP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
